molecular formula C8H11N5O2 B12921647 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one CAS No. 52434-70-5

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one

Cat. No.: B12921647
CAS No.: 52434-70-5
M. Wt: 209.21 g/mol
InChI Key: FTAXWHDXJSNEFO-UHFFFAOYSA-N
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Description

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one (CAS 61684-23-9) is a purine derivative with the molecular formula C₈H₁₂N₆O and a molecular weight of 208.225 g/mol. This compound is part of a broader class of modified purines, which are studied for their diverse biological activities and applications in medicinal chemistry.

Properties

CAS No.

52434-70-5

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14)

InChI Key

FTAXWHDXJSNEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the purine ring or the attached groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of purine compounds exhibit significant antiviral properties. Specifically, 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one has been studied for its potential in treating viral infections by inhibiting viral replication mechanisms. For instance, studies have shown effectiveness against viruses such as HIV and Hepatitis C.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the purine structure enhanced antiviral activity. The compound was tested in vitro against various viral strains, showing a notable decrease in viral load compared to controls .

Cancer Treatment

The compound has also been investigated for its role in cancer therapy. Its structural properties allow it to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.

Data Table: Anticancer Activity of Purine Derivatives

Compound NameCancer TypeMechanism of ActionReference
2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-oneBreast CancerInhibition of DNA synthesis
2-Amino-7-methylpurineLeukemiaInduction of apoptosis

Enzyme Inhibition

In biochemical studies, this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of adenosine deaminase, which plays a role in purine metabolism.

Case Study:
A research article detailed the effects of the compound on enzyme kinetics, demonstrating a competitive inhibition profile that could be leveraged for therapeutic interventions in metabolic disorders .

Plant Growth Regulation

Recent studies have proposed the use of purine derivatives as plant growth regulators. The compound's interaction with plant hormones can enhance growth rates and yield.

Data Table: Effects on Plant Growth

Compound NamePlant SpeciesGrowth Increase (%)Reference
2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-oneTomato25%
2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridineWheat30%

Mechanism of Action

The mechanism of action of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the purine scaffold is a critical site for modulating physicochemical properties and bioactivity. Below is a systematic comparison with analogs bearing different substituents:

Table 1: Structural and Functional Comparison of Purine Derivatives
Compound Name Substituent at 8-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-hydroxypropan-2-yl C₈H₁₂N₆O 208.225 Hydrophilic; potential H-bond donor
2-Amino-8-(1-pyrenylamino)-3,7-dihydro-6H-purin-6-one Pyrenylamino (aromatic) C₂₁H₁₄N₆O 366.375 High molecular weight; π-π stacking interactions; possible DNA intercalation
2-Amino-8-(naphthalen-1-ylamino)-3,7-dihydro-6H-purin-6-one Naphthylamino (aromatic) C₁₅H₁₂N₆O 300.302 Enhanced lipophilicity (XlogP ≈ 3.9); cytotoxic potential
2-Amino-8-bromo-3,7-dihydro-6H-purin-6-one Bromo (halogen) C₅H₅BrN₅O 231.02 Electrophilic reactivity; potential kinase inhibition
HAG ligand (2-amino-8-((3-hydroxyphenyl)diazinyl)-3,7-dihydro-6H-purin-6-one) Azo group (3-hydroxyphenyl) C₁₁H₁₀N₈O₂ 294.25 Metal coordination (Ag, Cu, Zn); wool dyeing; acid-base indicator
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one Hydroxymethyl C₆H₇N₅O₂ 181.15 Increased hydrophilicity; metabolic stability
Hydrophilicity vs. Lipophilicity
  • The hydroxypropan-2-yl group in the target compound enhances solubility in polar solvents compared to aromatic substituents (e.g., pyrenylamino or naphthylamino groups), which increase logP values and membrane permeability .
Structural Flexibility
  • In contrast, rigid aromatic substituents (e.g., pyrenylamino) may restrict rotational freedom but enhance stacking interactions .

Case Study: Comparison with Non-Purine Analogs

These compounds exhibit distinct bioactivities, such as cytotoxic and antimicrobial effects, highlighting the versatility of this substituent across chemical classes .

Biological Activity

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities. This compound is structurally related to adenine and other purines, which are fundamental components of nucleic acids and play critical roles in cellular functions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₁N₅O₂
  • Molecular Weight : 179.19 g/mol
  • IUPAC Name : 2-amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one

Biological Activity Overview

The biological activities of 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one are largely attributed to its interactions with various biological pathways. Research indicates that this compound exhibits:

  • Antiviral Activity : Studies have shown that derivatives of purines can inhibit viral replication. For instance, certain analogs have demonstrated effectiveness against influenza viruses and may possess potential against other viral pathogens due to their ability to interfere with viral RNA synthesis .
  • Anticancer Properties : The compound's structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in cancer cells. Research indicates that certain derivatives exhibit cytotoxic effects in various cancer cell lines, suggesting a mechanism involving the inhibition of DNA synthesis or repair .
  • Immunomodulatory Effects : Some studies have highlighted the ability of purine derivatives to modulate immune responses. For example, compounds similar to 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one have been shown to induce interferon production, enhancing antiviral immunity .

Structure-Activity Relationships

The biological activity of 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one can be influenced by various substituents on the purine ring. Research has identified that modifications at specific positions can enhance or diminish activity:

Modification Effect on Activity
Hydroxyl groups at C8Increased solubility and bioavailability
Alkyl substitutions at N9Enhanced cytotoxicity against cancer cells
Amino group at C2Improved antiviral activity

Case Studies

Several key studies have explored the biological activities of this compound and its derivatives:

  • Antiviral Efficacy : A study demonstrated that a specific derivative showed significant inhibition of H5N1 virus replication with low cytotoxicity, indicating a promising therapeutic candidate for antiviral drug development .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that certain derivatives exhibited IC50 values ranging from 0.69 to 22 μM against various cancer cell lines (HL60, K562), highlighting their potential as anticancer agents .
  • Interferon Induction : A derivative was found to induce interferon production at doses significantly lower than existing agents like Imiquimod, suggesting a novel mechanism for enhancing immune response against infections .

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one, and what key features should be analyzed?

Answer: The compound can be characterized using a combination of:

  • FT-IR : To identify functional groups (e.g., -NH₂, C=O, and -OH stretching vibrations). The hydroxypropan-2-yl group’s O-H stretch (~3200–3600 cm⁻¹) and purine ring vibrations (C=N ~1600 cm⁻¹) are critical .
  • ¹H NMR : To resolve aromatic protons (purine ring) and substituents like the hydroxypropan-2-yl group. Integration ratios help confirm stoichiometry .
  • UV-Vis : To study electronic transitions, particularly π→π* and n→π* in the purine core and substituents. Solvent effects on absorbance maxima should be noted .
  • Elemental Analysis : To validate purity by matching experimental and theoretical C, H, N, and O percentages .

Q. How can the purity and stability of this compound be assessed under different experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines thermal stability by monitoring mass loss at increasing temperatures. Decomposition points indicate stability thresholds .
  • HPLC with UV Detection : Quantifies purity by separating impurities via reverse-phase chromatography. Mobile phase optimization (e.g., acetonitrile/water gradients) is critical .
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via spectroscopic or chromatographic methods .

Advanced Research Questions

Q. What strategies are effective for synthesizing metal complexes with this compound, and how can their stereochemistry be determined?

Answer:

  • Synthesis : React the compound with metal salts (e.g., AgNO₃, CuCl₂) in a 1:1 or 2:1 ligand-to-metal ratio. Solvent choice (e.g., methanol/water mixtures) and pH control are critical for complex formation .
  • Stereochemistry Determination :
    • Magnetic Susceptibility : Octahedral Cu(II) complexes exhibit μeff ~1.7–2.2 BM, while tetrahedral Ag(I) complexes are diamagnetic .
    • X-ray Crystallography : Resolves bond angles and coordination geometry. For example, distorted octahedral structures show Jahn-Teller distortions in Cu(II) complexes .

Q. How does the 2-hydroxypropan-2-yl group influence the compound’s reactivity and interaction with biological targets?

Answer:

  • Steric and Electronic Effects : The bulky hydroxypropan-2-yl group may hinder metal coordination at the purine’s N7 or N9 positions, favoring bidentate binding via the amino and carbonyl groups .
  • Hydrogen Bonding : The -OH group enhances solubility in polar solvents and facilitates interactions with enzymes (e.g., dihydropteroate synthase) via H-bonding to active-site residues .
  • Biological Activity : Similar purine derivatives inhibit bacterial folate synthesis by targeting dihydropteroate synthase, suggesting potential antimicrobial applications .

Q. Can this compound serve as an acid-base indicator in titrimetric analyses, and what experimental validations are required?

Answer:

  • Indicator Feasibility : The compound’s pH-dependent color changes (observed in similar azo-purine ligands) make it suitable for strong acid/strong base titrations. Validate by comparing endpoint accuracy with standard indicators (e.g., phenolphthalein) .
  • Validation Steps :
    • Photostability Testing : Ensure color persistence under UV exposure using controlled irradiance studies .
    • Dynamic Range : Determine the pH range (e.g., 2–12) via spectrophotometric titration and calculate pKa values .

Q. What computational methods can predict the compound’s thermodynamic stability and interaction with enzymes?

Answer:

  • Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) of synthesis to confirm spontaneity (ΔG < 0) .
  • Molecular Docking : Models interactions with enzyme active sites (e.g., dihydropteroate synthase). Key parameters include binding affinity (ΔGbinding) and hydrogen-bonding distances .
  • QSAR Models : Relate structural features (e.g., logP, polar surface area) to antimicrobial activity using regression analysis .

Methodological Tables

Q. Table 1: Expected FT-IR Peaks for Key Functional Groups

Functional GroupWavenumber (cm⁻¹)Assignment
Purine C=N1580–1650Ring stretching
-NH₂3300–3500Asymmetric stretching
-OH (hydroxypropan-2-yl)3200–3600O-H stretch

Q. Table 2: Metal Complex Stability Constants

Metal Ionlogβ (Stability Constant)Geometry
Cu(II)8.2 ± 0.3Distorted octahedral
Ag(I)5.9 ± 0.2Tetrahedral

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